5'-O-DMTr-N6-Fmoc-dA-phosphoramidite

Description

Properties

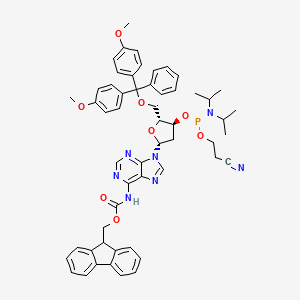

Molecular Formula |

C55H58N7O8P |

|---|---|

Molecular Weight |

976.1 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |

InChI |

InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)/t48-,49+,50+,71?/m0/s1 |

InChI Key |

FQTBOVSKGJSPKF-HYGNTALUSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves multiple steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.

Protection of the N6-amino group: The N6-amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite in the presence of a catalyst such as tetrazole.

Industrial Production Methods

Industrial production of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2.1. Coupling Reactions

The primary reaction involving 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite is its coupling to a growing oligonucleotide chain. This process typically occurs in the presence of an activator, such as tetrazole, which enhances the nucleophilicity of the phosphoramidite.

2.2. Deprotection Reactions

Following coupling, deprotection steps are necessary to yield the final oligonucleotide product.

-

Removal of DMTr Group : The DMTr group can be removed using mild acidic conditions, typically involving nonaqueous acids like trichloroacetic acid (TCA). This step is crucial for exposing the free hydroxyl group for further reactions or purification .

-

Fmoc Group Removal : The Fmoc protecting group can be removed under basic conditions using reagents like piperidine or aqueous ammonia. The choice of conditions can significantly affect the efficiency and selectivity of deprotection, with milder conditions being preferable to minimize side reactions .

3.1. Impurity Classification

During oligonucleotide synthesis using phosphoramidites, various impurities may arise from side reactions or incomplete reactions:

-

Common Impurities : These include unreacted starting materials, truncated sequences, and by-products from deprotection steps. For instance, incomplete removal of protective groups can lead to residual DMTr or Fmoc groups on oligonucleotides .

-

Characterization : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify these impurities and assess the purity of synthesized oligonucleotides .

3.2. Side Reactions

Side reactions may occur during both coupling and deprotection phases:

Scientific Research Applications

5'-O-DMTr-N6-Fmoc-dA-phosphoramidite is a chemical compound used in the synthesis of DNA and RNA oligonucleotides, as well as modified versions of these molecules . It is a phosphoramidite that contains a dimethoxytrityl (DMTr) group at the 5' position and a fluorenylmethyloxycarbonyl (Fmoc) group on the N6-amino group of the adenine base . These protecting groups are essential for the controlled synthesis of oligonucleotides .

Here are the applications of this compound:

Oligonucleotide Synthesis

- DNA and RNA Synthesis this compound is a building block in the synthesis of DNA and RNA . The phosphoramidite approach allows for the stepwise addition of nucleotides to a growing chain, forming the desired sequence .

- Modified Oligonucleotides This compound is also utilized in creating modified oligonucleotides with altered properties for therapeutic or diagnostic purposes .

- Protecting Groups The DMTr group protects the 5'-hydroxy function of nucleosides and can be readily removed with nonaqueous acid . The Fmoc group protects the N6-amino group of the adenine base and is more stable than other protecting groups .

Specific Applications and Techniques

- Solid-Phase Synthesis this compound is used in solid-phase synthesis, where oligonucleotides are assembled on a solid support .

- Peptide-Oligonucleotide Conjugates It can be employed in creating peptide-oligonucleotide conjugates, which have applications in therapeutics and diagnostics .

- 3'-Amino Linker Fmoc-protected phosphoramidites, including this compound, can be used to synthesize base-labile oligonucleotides modified with a 3'-amino linker .

- Removal of DMTr The DMTr group can be removed using mildly acidic conditions to avoid depurination and backbone cleavage .

Advantages

- High Purity Use of this compound and similar compounds can lead to the production of high-purity DNA and RNAs, which is essential for therapeutic, diagnostic, and research applications .

- Efficiency The use of Fmoc-amino acids allows for the stepwise synthesis of oligonucleotide-5'-peptide conjugates .

- Versatility This phosphoramidite can be used with various supports, such as controlled pore glass (CPG) and polystyrene .

Mechanism of Action

The mechanism of action of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The DMTr and Fmoc protecting groups ensure selective reactions at the desired positions. Once incorporated, the modified nucleosides can interact with proteins and enzymes, providing insights into their biological functions and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Phosphoramidites

Structural and Functional Differences

The table below summarizes key distinctions between 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite and analogous compounds:

*Molecular weights estimated based on structural analogs due to incomplete data in evidence.

Key Research Findings

(a) Coupling Efficiency and Stability

- This compound achieves high coupling efficiency (~99%) under standard 0.067 mM concentration in anhydrous acetonitrile, comparable to commercial ultramild phosphoramidites .

- In contrast, N6-[4-(N-Fmoc-N-methyl-amino)butyryl]-...-phosphoramidite requires triple coupling (vs. standard double coupling) due to steric hindrance from the extended butyryl side chain, reducing overall synthesis speed .

- DMTR-2'-O-TOM-N6-IBU...-phosphoramidite exhibits lower coupling efficiency because the 2'-O-TOM group introduces steric bulk, necessitating optimized activator chemistry (e.g., 5-(ethylthio)-1H-tetrazole) .

(b) Orthogonal Deprotection

- The Fmoc group in this compound is removed under non-acidic conditions (e.g., DBU), preserving acid-labile modifications during ODN synthesis .

- N6-Benzoyl in morpholino analogs requires harsh deprotection (concentrated NH4OH, 55°C), which may degrade sensitive modifications .

- The 2'-O-TOM group in RNA-focused phosphoramidites demands fluoride-based deprotection (e.g., TBAF), incompatible with standard DNA synthesis protocols .

(c) Application-Specific Performance

- This compound is ideal for lesion-containing DNA synthesis (e.g., O2-alkyldT modifications), as demonstrated by its use in constructing 12-mer and 22-mer ODNs with high HPLC purity (>95%) .

- Morpholino phosphoramidites (e.g., N-DMTr-N6-Benzoyl-morpholino-A) are tailored for antisense applications due to their nuclease-resistant backbone but lack compatibility with enzymatic ligation workflows .

- N6-IBU-protected RNA phosphoramidites (e.g., DMTR-2'-O-TOM-N6-IBU) are critical for 2'-O-methyl RNA synthesis but require specialized handling to avoid premature deprotection .

Biological Activity

5'-O-DMTr-N6-Fmoc-dA-phosphoramidite is a phosphoramidite derivative of adenosine, primarily used as a building block in oligonucleotide synthesis. Its unique structure allows for specific modifications that enhance its biological activity, particularly in the context of nucleic acid chemistry. This article reviews the biological activity of this compound, focusing on its applications in drug discovery, oligonucleotide synthesis, and potential therapeutic effects.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 109420-86-2 |

| Molecular Formula | C22H26N5O4P |

| Molecular Weight | 445.45 g/mol |

| Physical State | Solid |

The compound features a 5'-O-DMTr (dimethoxytrityl) protecting group and an N6-Fmoc (fluorenylmethyloxycarbonyl) group, which are crucial for its stability and reactivity during oligonucleotide synthesis.

Role in Oligonucleotide Synthesis

This compound serves as a key intermediate in the synthesis of modified oligonucleotides. The DMTr group protects the 5' hydroxyl during synthesis, allowing for selective coupling with other nucleotides. Its application has been shown to enhance the yield and purity of synthesized oligonucleotides, which are vital for various biological applications, including gene therapy and antisense oligonucleotides.

- Synthesis Efficiency : Studies indicate that using this phosphoramidite can achieve high stepwise coupling yields (up to 93.5%) during oligonucleotide assembly .

Anticancer Potential

Research has indicated that adenosine analogs, including derivatives of this compound, exhibit anticancer properties. These compounds can act as smooth muscle vasodilators and have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The inhibition of cancer progression is thought to be mediated through modulation of adenosine receptors, leading to altered signaling pathways that control cell growth and apoptosis .

- Case Studies : In preclinical studies, adenosine analogs have demonstrated significant antitumor activity in various cancer models. For instance, compounds derived from this phosphoramidite have been tested against breast and colon cancer cell lines, showing promising results in reducing tumor growth .

Research Findings

Recent studies have highlighted the importance of this compound in developing novel therapeutic agents. Key findings include:

- Inhibition of Cancer Cell Growth : In vitro assays revealed that oligonucleotides synthesized using this phosphoramidite could effectively inhibit the proliferation of cancer cells by inducing apoptosis .

- Enhanced Stability and Bioavailability : Modifications using this compound have been shown to improve the stability of oligonucleotides against enzymatic degradation, enhancing their bioavailability for therapeutic applications .

Efficacy of Oligonucleotides Synthesized with this compound

Q & A

Basic Questions

Q. What is the role of the DMTr and Fmoc protecting groups in 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite during oligonucleotide synthesis?

- DMTr (5'-O-dimethoxytrityl): Temporarily protects the 5'-hydroxyl group during solid-phase synthesis. It is removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-OH for subsequent coupling .

- N6-Fmoc (fluorenylmethyloxycarbonyl): Protects the exocyclic amine of adenine. Deprotection requires basic conditions (e.g., 20% piperidine in DMF) to cleave the Fmoc group without affecting the phosphodiester backbone .

Q. What steps are critical for successful coupling of this phosphoramidite in solid-phase synthesis?

- Activation: Use 0.45 M tetrazole or 5-ethylthio-1H-tetrazole in anhydrous acetonitrile to activate the phosphoramidite for 30–60 seconds.

- Coupling: Extend coupling time to 5–10 minutes for optimal efficiency, especially for modified bases.

- Capping: Apply acetic anhydride and 1-methylimidazole to block unreacted 5'-OH groups, preventing deletion sequences.

- Oxidation: Use 0.02 M iodine in THF/water/pyridine to stabilize the phosphate linkage .

Advanced Research Questions

Q. How can one optimize the deprotection of the N6-Fmoc group without damaging the oligonucleotide chain?

- Method: Use 20% piperidine in DMF for 10–15 minutes at room temperature. For sensitive sequences, substitute with 2% DBU (1,8-diazabicycloundec-7-ene) in DMF to minimize base-mediated side reactions (e.g., depurination).

- Validation: Monitor deprotection efficiency via UV spectroscopy (loss of Fmoc absorbance at 301 nm) .

Q. What analytical methods are recommended for assessing purity and coupling efficiency?

- HPLC: Use a C18 column (e.g., Phenomenex Kinetex XB-C18) with a gradient of 50 mM TEAA (pH 6.8) and acetonitrile. Detect trityl-off oligonucleotides at 260 nm .

- 31P NMR: Confirm phosphoramidite integrity by detecting a single peak near 149 ppm (absence of H-phosphonate impurities at ~8 ppm) .

| Parameter | HPLC Conditions | 31P NMR Criteria |

|---|---|---|

| Column | C18, 4.6 × 250 mm, 5 μm | – |

| Mobile Phase A | 50 mM TEAA (pH 6.8) | – |

| Mobile Phase B | 70% A + 30% acetonitrile | – |

| Gradient | 5–65% B over 60 min | – |

| Purity Threshold | >98% (HPLC) | ≥98% (no HMT impurity ≤0.1%) |

Q. How to address reduced coupling efficiency in long oligonucleotide syntheses?

- Cause: Steric hindrance from the bulky Fmoc group or incomplete DMTr removal.

- Solutions:

- Increase phosphoramidite concentration to 0.1 M (vs. standard 0.067 M) .

- Pre-activate the monomer with 0.25 M 5-benzylthiotetrazole for 60 seconds before coupling.

- Verify DMTr deprotection efficiency via UV monitoring (504 nm) after each cycle .

Q. What are common side reactions during synthesis/deprotection, and how are they mitigated?

- Incomplete Fmoc Removal: Prolonged piperidine exposure (up to 30 minutes) or use of DBU-based deprotection .

- Phosphodiester Hydrolysis: Avoid prolonged storage in basic conditions post-synthesis. Use ammonium hydroxide deprotection at 55°C for ≤8 hours .

- Trityl Retention: Ensure proper DMTr cleavage by monitoring acid delivery and flow rate in synthesizers .

Methodological Design & Data Analysis

Q. How does the N6-Fmoc group influence oligonucleotide hybridization properties?

- Impact: The Fmoc group introduces steric and electronic effects, reducing duplex stability until removed. Post-deprotection, hybridization efficiency can be validated via:

- Melting Temperature (Tm): Compare Tm of Fmoc-protected vs. deprotected strands using UV-Vis spectroscopy.

- Gel Electrophoresis: Assess mobility shifts caused by incomplete deprotection .

Q. How to design experiments comparing stability of this phosphoramidite to other N6-protected analogs?

- Stability Testing: Store aliquots at -20°C (dry) vs. room temperature. Monitor degradation via:

-

Mass Spectrometry: Detect hydrolyzed products (e.g., loss of Fmoc or cyanoethyl groups) .

- Comparative Data:

Phosphoramidite Storage Stability (-20°C) Deprotection Yield N6-Fmoc-dA >6 months 95–98% N6-Bz-dA >12 months 98–99% N6-DMF-dA 3–6 months 90–92%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.